molecular formula C10H15NS B13273201 2-(methylsulfanyl)-N-(propan-2-yl)aniline

2-(methylsulfanyl)-N-(propan-2-yl)aniline

Cat. No.: B13273201
M. Wt: 181.30 g/mol
InChI Key: ZEAHWMFBPYTKDN-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-(propan-2-yl)aniline is an organic compound with a unique structure that includes a methylsulfanyl group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-(propan-2-yl)aniline typically involves the reaction of aniline with methylsulfanyl compounds under controlled conditions. One common method involves the use of methylthiol and isopropylamine as starting materials. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-(propan-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitroanilines or halogenated anilines.

Scientific Research Applications

2-(methylsulfanyl)-N-(propan-2-yl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(methylsulfanyl)aniline
  • N-(propan-2-yl)aniline
  • 2-(ethylsulfanyl)-N-(propan-2-yl)aniline

Uniqueness

2-(methylsulfanyl)-N-(propan-2-yl)aniline is unique due to the presence of both the methylsulfanyl and isopropyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

2-methylsulfanyl-N-propan-2-ylaniline

InChI

InChI=1S/C10H15NS/c1-8(2)11-9-6-4-5-7-10(9)12-3/h4-8,11H,1-3H3

InChI Key

ZEAHWMFBPYTKDN-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC=CC=C1SC

Origin of Product

United States

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